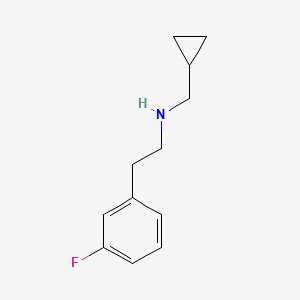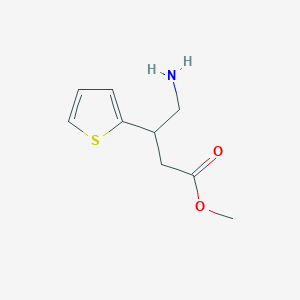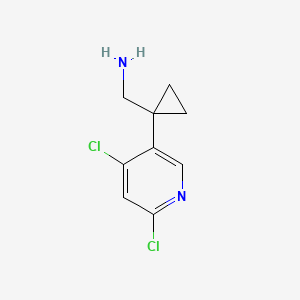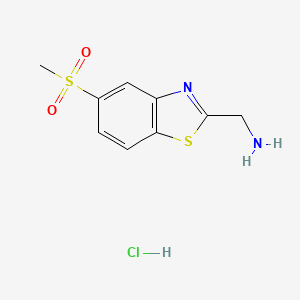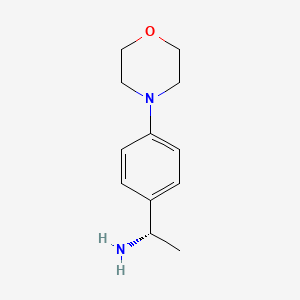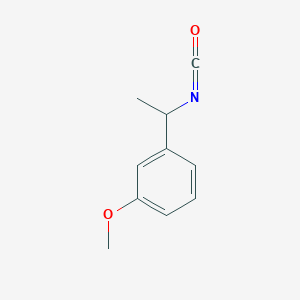![molecular formula C8H15BrClNO B13538396 rac-1-[(1R,4R,5R)-4-bromo-6-oxabicyclo[3.2.1]octan-1-yl]methanamine hydrochloride](/img/structure/B13538396.png)
rac-1-[(1R,4R,5R)-4-bromo-6-oxabicyclo[3.2.1]octan-1-yl]methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-1-[(1R,4R,5R)-4-bromo-6-oxabicyclo[3.2.1]octan-1-yl]methanamine hydrochloride: is a complex organic compound with a unique bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of rac-1-[(1R,4R,5R)-4-bromo-6-oxabicyclo[3.2.1]octan-1-yl]methanamine hydrochloride typically involves multiple steps. The starting material is often a bicyclic compound, which undergoes bromination to introduce the bromo group. This is followed by a series of reactions to introduce the methanamine group and finally, the hydrochloride salt is formed.
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The bromo group in the compound can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents used.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution: Products depend on the nucleophile used.
Oxidation: Products include various oxidized forms of the compound.
Reduction: Products include reduced forms of the compound.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its unique reactivity and stability.
Biology:
- Potential applications in the study of enzyme interactions and inhibition.
- Used in the development of biochemical assays.
Medicine:
- Investigated for its potential therapeutic properties.
- Studied for its interactions with biological targets.
Industry:
- Potential use in the development of new materials and chemicals.
- Studied for its applications in catalysis and other industrial processes.
Mecanismo De Acción
The mechanism of action of rac-1-[(1R,4R,5R)-4-bromo-6-oxabicyclo[3.2.1]octan-1-yl]methanamine hydrochloride involves its interaction with specific molecular targets. The bromo group can participate in nucleophilic substitution reactions, while the methanamine group can interact with biological molecules. The exact pathways and targets depend on the specific application and conditions.
Comparación Con Compuestos Similares
- rac-1-[(1R,4R,5R)-4-iodo-6-oxabicyclo[3.2.1]octan-1-yl]methanamine hydrochloride
- rac-1-[(1R,4R,5R)-4-chloro-6-oxabicyclo[3.2.1]octan-1-yl]methanamine hydrochloride
Comparison:
- Uniqueness: The bromo group in rac-1-[(1R,4R,5R)-4-bromo-6-oxabicyclo[3.2.1]octan-1-yl]methanamine hydrochloride provides unique reactivity compared to the iodo and chloro analogs.
- Reactivity: The bromo compound may have different reactivity and stability profiles compared to its iodo and chloro counterparts.
- Applications: The specific applications may vary based on the reactivity and stability of the compound.
Propiedades
Fórmula molecular |
C8H15BrClNO |
|---|---|
Peso molecular |
256.57 g/mol |
Nombre IUPAC |
[(1R,4R,5R)-4-bromo-6-oxabicyclo[3.2.1]octan-1-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C8H14BrNO.ClH/c9-6-1-2-8(4-10)3-7(6)11-5-8;/h6-7H,1-5,10H2;1H/t6-,7-,8-;/m1./s1 |
Clave InChI |
UYVUKVVRKYTZQD-QTPPMTSNSA-N |
SMILES isomérico |
C1C[C@@]2(C[C@H]([C@@H]1Br)OC2)CN.Cl |
SMILES canónico |
C1CC2(CC(C1Br)OC2)CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3-dibromo-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13538321.png)

